molecular formula C13H20N2OS B4183357 N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide CAS No. 590355-62-7

N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide

Cat. No. B4183357
CAS RN: 590355-62-7
M. Wt: 252.38 g/mol
InChI Key: SHHUUTMSFFULQE-UHFFFAOYSA-N
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Description

N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide, commonly known as MTPCA, is a synthetic compound that belongs to the class of thienylacetamides. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. MTPCA has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

MTPCA acts as a selective inhibitor of N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide, which is responsible for the degradation of endocannabinoids. By inhibiting N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide, MTPCA increases the levels of endocannabinoids, which bind to cannabinoid receptors and regulate various physiological processes in the body, including pain, inflammation, and mood.
Biochemical and physiological effects:
MTPCA has been shown to increase the levels of endocannabinoids, which regulate various physiological processes in the body, including pain, inflammation, and mood. It has also been shown to inhibit the growth of tumor cells, suggesting its potential use in the treatment of cancer.

Advantages and Limitations for Lab Experiments

MTPCA has several advantages for lab experiments, including its potency and selectivity as a N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide inhibitor. However, it also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of MTPCA, including its potential use in the treatment of various diseases, such as pain, inflammation, anxiety, depression, and addiction. Further studies are also needed to determine its safety and efficacy in humans, as well as its potential use in the treatment of cancer. Additionally, the development of new and more potent N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide inhibitors may lead to the discovery of novel therapeutics for various diseases.

Scientific Research Applications

MTPCA has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, depression, and addiction. It has been shown to increase the levels of endocannabinoids, which are natural compounds that regulate various physiological processes in the body. MTPCA has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.

properties

IUPAC Name

N-(1-piperidin-1-ylpropan-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-11(10-15-7-3-2-4-8-15)14-13(16)12-6-5-9-17-12/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHUUTMSFFULQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801191533
Record name N-[1-Methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

590355-62-7
Record name N-[1-Methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590355-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-Methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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